![molecular formula C6H11N3O3 B184703 Ethyl 2-[(aminocarbonyl)hydrazono]propanoate CAS No. 14923-66-1](/img/structure/B184703.png)
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate
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Overview
Description
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate is an organic compound with the molecular formula C6H11N3O3. It is a derivative of propanoic acid and contains an ethyl ester group, an aminocarbonyl group, and a hydrazono group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of urea. The reaction typically occurs under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ethyl 2-[(aminocarbonyl)hydrazono]propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:
- Oxidation : Producing oxo derivatives using agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Converting the hydrazono group to an amino group using reducing agents like sodium borohydride.
- Substitution : Participating in nucleophilic substitution reactions where the ethyl ester group can be replaced by other nucleophiles.
Biology
Research indicates that this compound exhibits notable biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest its potential to inhibit bacterial growth by targeting specific enzymes within bacterial cells.
- Anticancer Activity : Investigations into its effects on cancer cells have shown that it may induce apoptosis through activation of certain signaling pathways.
Medicine
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its mechanism of action involves interactions with molecular targets that could lead to novel treatment options for conditions such as infections and cancer.
Industrial Applications
This compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a building block in drug synthesis highlights its importance in medicinal chemistry and agricultural applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Research : Research indicated that the compound could induce cell death in specific cancer cell lines through apoptosis mechanisms, warranting further exploration into its use as an anticancer agent.
- Synthetic Pathways : Industrial studies have highlighted efficient synthetic routes for producing this compound at scale, utilizing continuous flow processes to enhance yield and reduce production costs.
Mechanism of Action
The mechanism by which ethyl 2-[(aminocarbonyl)hydrazono]propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells. In cancer research, the compound may induce apoptosis in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(aminocarbonyl)hydrazono]butanoate
- Ethyl 2-[(aminocarbonyl)hydrazono]pentanoate
- Ethyl 2-[(aminocarbonyl)hydrazono]hexanoate
Uniqueness
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate, also known as Ethyl 2-(carbamoylhydrazono)propanoate, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, a study reported that derivatives of this compound showed potent cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The compounds were evaluated for their half-maximal inhibitory concentration (IC50) values, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research findings suggest that this compound exhibits considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 46.9 to 93.7 μg/mL, showcasing its potential as an alternative antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The compound's cytotoxicity appears to be mediated through apoptosis induction in cancer cells, involving the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanism : The antimicrobial action is likely attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
- Antioxidant Mechanism : Its antioxidant activity is linked to the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .
Case Studies
- Case Study on Antitumor Effects : A recent in vitro study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Case Study on Antimicrobial Efficacy : Another study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited significant antibacterial activity, suggesting its potential use in treating infections caused by resistant pathogens.
Properties
IUPAC Name |
ethyl (2E)-2-(carbamoylhydrazinylidene)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFVGYAKDVKQEB-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)N)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14923-66-1 |
Source
|
Record name | NSC63852 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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